1,2-Diamino-4,5-ethoxybenzene, Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride is a chemical compound known for its reactivity with aldehydes to produce highly fluorescent benzimidazole derivatives . This compound is often used in research settings due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride typically involves the reaction of 4,5-diethoxy-1,2-benzenediamine with hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and stringent quality control measures would be essential to maintain consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include benzimidazole derivatives, which are highly fluorescent and useful in various analytical applications .
Wissenschaftliche Forschungsanwendungen
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent to detect aromatic aldehydes and other compounds.
Biology: Employed in fluorescent labeling techniques to study biological molecules.
Industry: Utilized in the development of sensors and analytical tools.
Wirkmechanismus
The mechanism of action of 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride involves its reactivity with aldehydes to form fluorescent benzimidazole derivatives. This reaction is facilitated by the presence of amino groups that interact with the aldehyde functional groups, leading to the formation of a stable fluorescent product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride: Similar in structure but with methoxy groups instead of ethoxy groups.
1,2-Diamino-4,5-difluorobenzene: Contains fluorine atoms instead of ethoxy groups.
1,2-Diamino-4,5-dibromobenzene: Contains bromine atoms instead of ethoxy groups.
Uniqueness
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific fluorescent properties .
Eigenschaften
CAS-Nummer |
1246814-97-0 |
---|---|
Molekularformel |
C10H17ClN2O2 |
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
4,5-diethoxybenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2;/h5-6H,3-4,11-12H2,1-2H3;1H |
InChI-Schlüssel |
NYPGQQZCKYFWSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)N)N)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.